(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid is an organic compound with the molecular formula C8H9BF2O4 and a molecular weight of 217.96 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion .
Chemical Reactions Analysis
(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura cross-coupling.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water or organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid has several scientific research applications:
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is a key step in the Suzuki-Miyaura cross-coupling reaction . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid can be compared with other similar compounds, such as:
3,5-Difluorophenylboronic acid: This compound lacks the methoxymethoxy group, which can affect its reactivity and applications.
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of a methoxymethoxy group, which can influence its chemical properties and reactivity.
3,4-Difluorophenylboronic acid: This compound has fluorine atoms in different positions, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C8H9BF2O4 |
---|---|
Molecular Weight |
217.96 g/mol |
IUPAC Name |
[3,5-difluoro-4-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3,12-13H,4H2,1H3 |
InChI Key |
AYVYTXBADLFIFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCOC)F)(O)O |
Origin of Product |
United States |
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